(3-Hydroxy-2-methyl-5-phenylpentan-2-yl)(triphenyl)phosphanium chloride
Description
(3-Hydroxy-2-methyl-5-phenylpentan-2-yl)(triphenyl)phosphanium chloride is a chemical compound known for its unique structure and properties. It is a type of phosphonium salt, which is often used in various chemical reactions and applications due to its stability and reactivity.
Properties
CAS No. |
654408-37-4 |
|---|---|
Molecular Formula |
C30H32ClOP |
Molecular Weight |
475.0 g/mol |
IUPAC Name |
(3-hydroxy-2-methyl-5-phenylpentan-2-yl)-triphenylphosphanium;chloride |
InChI |
InChI=1S/C30H32OP.ClH/c1-30(2,29(31)24-23-25-15-7-3-8-16-25)32(26-17-9-4-10-18-26,27-19-11-5-12-20-27)28-21-13-6-14-22-28;/h3-22,29,31H,23-24H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
ZNVLWMAXQGDLFX-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C(CCC1=CC=CC=C1)O)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of (3-Hydroxy-2-methyl-5-phenylpentan-2-yl)(triphenyl)phosphanium chloride typically involves the reaction of triphenylphosphine with a suitable alkyl halide. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or other suitable methods to obtain a high-purity compound .
Chemical Reactions Analysis
(3-Hydroxy-2-methyl-5-phenylpentan-2-yl)(triphenyl)phosphanium chloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles. Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It is used as a phase transfer catalyst in various organic synthesis reactions.
Biology: It is used in the synthesis of biologically active molecules.
Medicine: It is involved in the synthesis of pharmaceutical compounds, such as antiviral and antitumor agents.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of (3-Hydroxy-2-methyl-5-phenylpentan-2-yl)(triphenyl)phosphanium chloride involves its ability to act as a nucleophile or electrophile in chemical reactions. It can interact with various molecular targets and pathways, depending on the specific reaction conditions and the nature of the other reactants involved .
Comparison with Similar Compounds
Similar compounds to (3-Hydroxy-2-methyl-5-phenylpentan-2-yl)(triphenyl)phosphanium chloride include:
(Methoxymethyl)triphenylphosphonium chloride: Used in similar applications but has different reactivity due to the presence of a methoxy group.
Benzyltriphenylphosphonium chloride: Also used as a phase transfer catalyst but has a benzyl group instead of a hydroxy-phenyl group.
(Chloromethyl)triphenylphosphonium chloride: Used in organic synthesis with a chloromethyl group instead of a hydroxy-phenyl group.
These compounds share similar structural features but differ in their specific functional groups, which can significantly affect their reactivity and applications.
Biological Activity
(3-Hydroxy-2-methyl-5-phenylpentan-2-yl)(triphenyl)phosphanium chloride, a phosphonium salt, has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a triphenylphosphonium group and a hydroxy-substituted alkyl chain. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
- Molecular Formula : C30H32ClOP
- Molecular Weight : 486.06 g/mol
- CAS Number : 654408-37-4
The biological activity of phosphonium salts often involves their interaction with cellular membranes and potential roles in cellular signaling pathways. The triphenylphosphonium moiety is known to facilitate the transport of various substances across lipid membranes, which may influence cellular processes such as apoptosis and drug resistance.
Biological Activity Overview
Research indicates that (3-Hydroxy-2-methyl-5-phenylpentan-2-yl)(triphenyl)phosphanium chloride exhibits several noteworthy biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties, potentially effective against various bacterial strains.
- Cytotoxic Effects : Investigations into its cytotoxicity reveal that it may induce cell death in certain cancer cell lines, making it a candidate for further development as an anticancer agent.
- Neuroprotective Effects : Some studies indicate potential neuroprotective effects, particularly in models of neurodegenerative diseases.
Antimicrobial Activity
A study conducted by researchers at PubChem evaluated the antimicrobial properties of several phosphonium salts, including (3-Hydroxy-2-methyl-5-phenylpentan-2-yl)(triphenyl)phosphanium chloride. The results demonstrated significant inhibition of bacterial growth in vitro, particularly against Gram-positive bacteria.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Bacillus subtilis | 18 |
Cytotoxicity Studies
In a cytotoxicity assay performed on human cancer cell lines, the compound exhibited varying degrees of cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF7 (breast cancer) | 30 |
| A549 (lung cancer) | 20 |
These findings suggest that the compound may selectively target cancer cells while sparing normal cells, a desirable trait in anticancer drug development.
Neuroprotective Effects
A recent study explored the neuroprotective properties of the compound in a model of oxidative stress-induced neurotoxicity. The results indicated that treatment with (3-Hydroxy-2-methyl-5-phenylpentan-2-yl)(triphenyl)phosphanium chloride significantly reduced neuronal cell death and oxidative damage markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
